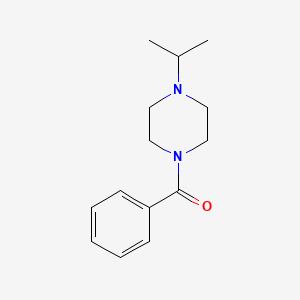

![molecular formula C21H16N2O7S2 B5524551 {4-[(3-{[4-(carboxymethoxy)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5524551.png)

{4-[(3-{[4-(carboxymethoxy)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related thiazolidine derivatives involves multi-step reactions, employing specific reagents and conditions to achieve the desired product. For example, Spoorthy et al. (2021) describe the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates through a series of reactions involving zinc chloride and mercapto acetic acid, showcasing the complexity of synthesizing such compounds (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives reveals their planar nature and specific bonding patterns, as demonstrated by Kosma, Selzer, and Mereiter (2012), who analyzed the crystal structure of a closely related compound, highlighting the significance of hydrogen bonds and π-π stacking interactions in the crystal formation (Kosma, Selzer, & Mereiter, 2012).

Chemical Reactions and Properties

Thiazolidine derivatives undergo various chemical reactions, demonstrating their reactivity and potential for further modification. For instance, the Thia-Michael addition reaction is used to synthesize specific thiazolidine compounds, indicating their versatile chemical behavior (Karanth, Narayana, Kodandoor, & Sarojini, 2018).

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, of thiazolidine derivatives are crucial for their application in various fields. The crystallographic analysis provides insights into the arrangement and interaction of molecules in the solid state, affecting their physical behavior and stability (Byriel, Lynch, Smith, & Kennard, 1991).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of thiazolidine derivatives, are influenced by their structural characteristics. Studies on the synthesis and characterization of these compounds provide valuable information on their potential chemical applications and interactions (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives of thiazolidin-4-ones and related compounds have been extensively studied. For instance, Spoorthy et al. (2021) described the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, demonstrating the reaction process and characterizing the resulting compounds through spectroscopic methods (Spoorthy et al., 2021). These compounds were synthesized from ethyl 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxylate by condensation with various phenyl phosphoro dichloridates.

Antimicrobial and Antibacterial Activity

The synthesized compounds have been evaluated for their antimicrobial and antibacterial activities. Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, showing weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, with one compound displaying significant activity against S. aureus (Alhameed et al., 2019). Similarly, compounds synthesized by Kadian et al. (2012), including various 1,4-benzoxazine analogues, demonstrated good antibacterial activity against certain strains (Kadian et al., 2012).

Fluorescence Properties for Chemical Sensing

Furthermore, the synthesis of fluorescent compounds for the selective detection of metal ions highlights the application of these derivatives in chemical sensing. Rui-j (2013) synthesized a compound for the selective determination of Co^2+ ions, showcasing its potential as a fluorescent chemical sensor (Rui-j, 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[4-[(Z)-[3-[(E)-[4-(carboxymethoxy)phenyl]methylideneamino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O7S2/c24-18(25)11-29-15-5-1-13(2-6-15)9-17-20(28)23(21(31)32-17)22-10-14-3-7-16(8-4-14)30-12-19(26)27/h1-10H,11-12H2,(H,24,25)(H,26,27)/b17-9-,22-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKVUSUBHPRDDT-AGOGZBENSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)N=CC3=CC=C(C=C3)OCC(=O)O)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=C(C=C3)OCC(=O)O)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

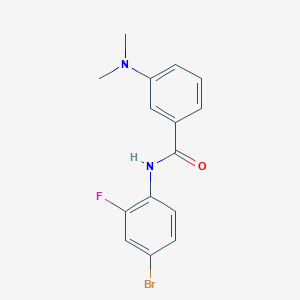

![2-(2-methoxyethyl)-9-(quinolin-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524486.png)

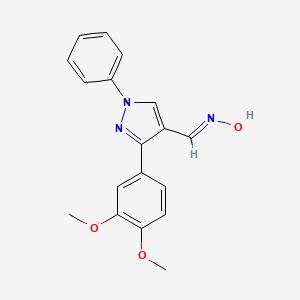

![3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B5524502.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5524504.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone](/img/structure/B5524507.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5524508.png)

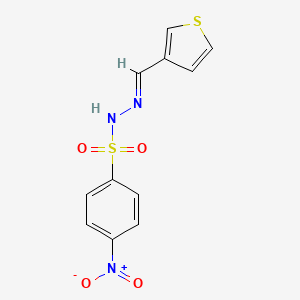

![5-fluoro-2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5524512.png)

![2-({[4-(2-phenylvinyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5524521.png)

![2-{2-oxo-2-[2-(2-pyridinyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5524541.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5524554.png)

![2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5524562.png)